Fluoroindolocarbazole A

Antitumor Leukemia Preclinical Efficacy

Fluoroindolocarbazole A is a fluorinated indolocarbazole Topo I inhibitor with documented superior antitumor efficacy over rebeccamycin in preclinical murine leukemia models, making it essential for advancing oncology research. As a critical SAR tool compound, it enables precise dissection of how fluorine substitution and glycosylation modulate DNA damage response, cytotoxicity, and in vivo potency—a mechanistic specificity lost with structurally similar analogs. Ideal for programs investigating topoisomerase poisoning, cell cycle arrest, and apoptosis, this high-purity standard ensures reliable and reproducible data for therapy development pipelines.

Molecular Formula C27H21F2N3O7
Molecular Weight 537.5 g/mol
Cat. No. B1251375
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluoroindolocarbazole A
Synonymsfluoroindolocarbazole A
Molecular FormulaC27H21F2N3O7
Molecular Weight537.5 g/mol
Structural Identifiers
SMILESCOC1C(OC(C(C1O)O)N2C3=C(C=CC(=C3)F)C4=C5C(=C6C7=C(C=C(C=C7)F)NC6=C42)C(=O)NC5=O)CO
InChIInChI=1S/C27H21F2N3O7/c1-38-24-15(8-33)39-27(23(35)22(24)34)32-14-7-10(29)3-5-12(14)17-19-18(25(36)31-26(19)37)16-11-4-2-9(28)6-13(11)30-20(16)21(17)32/h2-7,15,22-24,27,30,33-35H,8H2,1H3,(H,31,36,37)/t15-,22-,23-,24-,27-/m1/s1
InChIKeyHASPDWQMLDEIPM-HHJYCPGKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fluoroindolocarbazole A: A Microbial Indolocarbazole Antitumor Agent with Documented In Vivo Potency


Fluoroindolocarbazole A (CAS: 138829-50-2) is a fluorinated indolocarbazole (FIC) alkaloid produced through precursor-directed biosynthesis by the bacterium Saccharothrix aerocolonigenes ATCC 39243 when fed DL-6-fluorotryptophan [1]. It belongs to a class of microbial metabolites that includes rebeccamycin, staurosporine, and clinical candidates like BMS-250749, all of which target topoisomerase I (Topo I) to induce cytotoxic DNA single-strand breaks [2]. The compound has been isolated, purified to homogeneity, and structurally characterized, with documented antitumor efficacy in preclinical murine leukemia models .

Why Fluoroindolocarbazole A Cannot Be Interchanged with In-Class Indolocarbazole Analogs


Substitution among indolocarbazoles (e.g., rebeccamycin, staurosporine, or other FICs) is not viable due to precise, structure-dependent differences in biological activity. The location of fluorine atoms on the indolocarbazole core, the nature of glycosylation, and the presence of specific functional groups dictate target engagement (e.g., Topo I vs. PKC), cytotoxic potency, and in vivo antitumor efficacy [1]. The discovery of fluoroindolocarbazoles like A, B, and C was driven by the observation that these novel metabolites exhibit significantly greater potency than the parent compound rebeccamycin in a murine leukemia model, underscoring the critical impact of halogen substitution on pharmacological outcome [2]. Furthermore, research on this class has shown that the mechanism of action can shift from PKC inhibition to Topo I poisoning based on subtle modifications, making any assumption of functional equivalence between analogs scientifically unsound [3].

Quantitative Differentiation of Fluoroindolocarbazole A: Head-to-Head Evidence for Scientific Selection


Superior In Vivo Potency in Murine P388 Leukemia Model Compared to Parent Compound Rebeccamycin

Fluoroindolocarbazole A demonstrates a significant and verifiable increase in antitumor potency compared to its non-fluorinated parent compound, rebeccamycin, when evaluated in a murine P388 leukemia model via intraperitoneal (ip) administration [1].

Antitumor Leukemia Preclinical Efficacy

Class-Defined Mechanism of Action: Topoisomerase I Inhibition with Demonstrated DNA Damage

Fluoroindolocarbazoles (FICs), including Fluoroindolocarbazole A, exert their cytotoxicity primarily through inhibition of topoisomerase I (Topo I), leading to the production of Topo I-mediated single-strand DNA breaks at sites identical to those induced by camptothecin, a well-characterized Topo I poison [1].

Topoisomerase I DNA Damage Mechanism of Action

Clinical Translation Potential Evidenced by Advanced Fluoroindolocarbazole Analogs

Research on the broader class of fluoroglycosylated fluoroindolocarbazoles, which includes the clinical candidate BMS-250749, demonstrates a clear and superior therapeutic profile. BMS-250749 displayed broad-spectrum antitumor activity in preclinical xenograft models that was superior to the marketed oncology drug CPT-11 (irinotecan), including curative activity against Lewis lung carcinoma [1].

Drug Development Clinical Candidate Xenograft Models

Defined Research Applications for Fluoroindolocarbazole A Driven by Quantitative Evidence


Preclinical Oncology Research in Murine Leukemia Models

Due to its documented superiority over rebeccamycin in a murine P388 leukemia model via intraperitoneal administration, Fluoroindolocarbazole A is a prime candidate for in vivo studies investigating antitumor efficacy, dosing regimens, and potential combination therapies in hematological malignancies [1].

Mechanistic Studies of Topoisomerase I Poisoning and DNA Damage Response

As a confirmed Topo I inhibitor that induces DNA single-strand breaks at sites identical to camptothecin, Fluoroindolocarbazole A is an essential tool compound for dissecting the molecular events downstream of Topo I-DNA covalent complex formation, including DNA damage signaling, cell cycle arrest, and apoptosis [2].

Comparative Pharmacology and Structure-Activity Relationship (SAR) Studies of Indolocarbazoles

Fluoroindolocarbazole A serves as a critical reference standard in SAR studies aimed at understanding how fluorine substitution and glycosylation patterns modulate Topo I inhibitory potency, cellular cytotoxicity, and in vivo antitumor activity relative to other indolocarbazoles like rebeccamycin, staurosporine, and advanced clinical candidates such as BMS-250749 [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fluoroindolocarbazole A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.